N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
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Overview
Description
N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a phenyl-oxadiazole moiety
Mechanism of Action
Target of Action
The compound N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a derivative of the 1,2,4-oxadiazole class of compounds . This class of compounds has been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of these compounds are often the key enzymes or proteins involved in the life cycle of the infectious agents .
Mode of Action
Similar 1,2,4-oxadiazole derivatives have been studied for their interaction with targets like trypanosoma cruzi cysteine protease cruzain . The compound likely interacts with its target, leading to inhibition or alteration of the target’s function, thereby exerting its anti-infective effect .
Biochemical Pathways
Given its anti-infective nature, it can be inferred that the compound interferes with the biochemical pathways essential for the survival or replication of the infectious agents .
Result of Action
As an anti-infective agent, it is expected to inhibit the growth or kill the infectious agents, thereby alleviating the infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or cyclic anhydrides, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium.
Pyrimidine ring formation: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors like amidines and β-diketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antiviral, or anticancer agent.
Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and sensors.
Biological Research: It can be used as a probe to study various biological pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have similar applications in medicinal chemistry and material science.
Pyrimidine derivatives: Compounds like 5-fluorouracil and cytosine share the pyrimidine ring and are widely used in pharmaceuticals.
Uniqueness
N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is unique due to the combination of the cyclopropyl group, phenyl-oxadiazole moiety, and pyrimidine ring. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-2-4-10(5-3-1)13-19-15(21-20-13)12-8-16-9-17-14(12)18-11-6-7-11/h1-5,8-9,11H,6-7H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYQNRGTOLYJLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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